molecular formula C13H13ClN2O3S3 B5714379 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No. B5714379
M. Wt: 376.9 g/mol
InChI Key: HEIPGEATDUORTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CP-690,550 and has been studied for its effects on the immune system.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine involves inhibition of a protein called Janus kinase (JAK). JAK is involved in the signaling pathways that lead to the activation of immune cells. By inhibiting JAK, CP-690,550 can suppress the immune response, which may be beneficial in treating autoimmune diseases and preventing organ transplant rejection.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has immunosuppressive effects. It has been found to decrease the production of cytokines, which are signaling molecules involved in the immune response. CP-690,550 has also been shown to decrease the activation of immune cells and to prevent the proliferation of T cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is its specificity for JAK inhibition. This allows researchers to study the effects of JAK inhibition on the immune response in a controlled manner. However, one limitation is that CP-690,550 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully known.

Future Directions

There are several future directions for research involving 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine. One direction is to further study its potential use in treating autoimmune diseases and preventing organ transplant rejection. Another direction is to study its effects on other signaling pathways and its potential use in treating other diseases. Additionally, more research is needed to fully understand the safety and efficacy of CP-690,550 in humans.

Synthesis Methods

The synthesis of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine involves several steps. The starting materials are 2-chlorothiophene-5-carboxylic acid and 2-thiophenesulfonyl chloride. These compounds are reacted with piperazine in the presence of a base to form the final product. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has been studied for its potential applications in research. It has been found to have immunosuppressive effects and has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. CP-690,550 has also been studied for its potential use in preventing organ transplant rejection.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S3/c14-11-4-3-10(21-11)13(17)15-5-7-16(8-6-15)22(18,19)12-2-1-9-20-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIPGEATDUORTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

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